4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an amino group attached to a benzene ring. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: This compound shares the hydroxyl group attached to the benzene ring but differs in its overall structure and properties.
4-Hydroxyphenylglycine: Another similar compound with a hydroxyl group, used in the synthesis of antibiotics like vancomycin.
4-Hydroxyphenylacetone: A metabolite of amphetamine with a similar hydroxyl group but different chemical behavior.
Uniqueness
4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol is unique due to its specific combination of functional groups and its versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-[[[4-hydroxy-4-(4-hydroxyphenyl)butan-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C17H21NO3/c1-12(18-11-13-2-6-15(19)7-3-13)10-17(21)14-4-8-16(20)9-5-14/h2-9,12,17-21H,10-11H2,1H3 |
InChI Key |
DUYFOLLDTYGGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=C(C=C1)O)O)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.